molecular formula C21H32O3 B563005 17alpha-Hydroxy pregnenolone-d3 CAS No. 105078-92-0

17alpha-Hydroxy pregnenolone-d3

Cat. No.: B563005
CAS No.: 105078-92-0
M. Wt: 335.502
InChI Key: JERGUCIJOXJXHF-DBAXYKBZSA-N
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Description

17alpha-Hydroxy pregnenolone-d3 is a labelled metabolite of pregnenolone, a steroid hormone involved in the biosynthesis of other steroids. It is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This compound is used in various scientific research applications due to its stable isotope labelling, which allows for precise tracking and analysis in biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-Hydroxy pregnenolone-d3 involves the hydroxylation of pregnenolone at the C17alpha position. This step is typically performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1), which is present in the adrenal glands and gonads . The reaction conditions often include specific temperature and pH levels to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using bioreactors that maintain the necessary conditions for enzyme activity. The process includes the extraction and purification of the compound to achieve high purity levels suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

17alpha-Hydroxy pregnenolone-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to other hydroxylated steroids.

    Reduction: Formation of reduced steroid derivatives.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced steroid derivatives, which are used in further biochemical and pharmacological studies .

Scientific Research Applications

17alpha-Hydroxy pregnenolone-d3 is widely used in scientific research due to its stable isotope labelling. Its applications include:

Mechanism of Action

The mechanism of action of 17alpha-Hydroxy pregnenolone-d3 involves its interaction with steroid hormone receptors and enzymes involved in steroidogenesis. It acts as a precursor in the biosynthesis of other steroids, such as dehydroepiandrosterone (DHEA) and glucocorticosteroids. The molecular targets include the cytochrome P450 enzymes CYP17A1 and 3alpha-hydroxysteroid dehydrogenase, which catalyze the conversion of pregnenolone to its hydroxylated and reduced forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labelling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research applications where accurate quantification and analysis of steroid metabolism are required .

Biological Activity

17alpha-Hydroxy pregnenolone-d3 is a steroid hormone that plays a crucial role in the biosynthesis of gonadal and adrenal steroid hormones. It is synthesized from pregnenolone through the action of cytochrome P450 17alpha hydroxylase (CYP17), which is pivotal in the delta-5 steroidogenic pathway. Understanding its biological activity is essential for insights into various endocrine disorders, particularly congenital adrenal hyperplasia (CAH).

This compound is produced in the adrenal glands and gonads. The conversion pathway begins with cholesterol, which is converted into pregnenolone by the enzyme P450scc. Subsequently, pregnenolone is transformed into 17alpha-hydroxy pregnenolone by CYP17, which also catalyzes the production of dehydroepiandrosterone (DHEA) from 17alpha-hydroxy pregnenolone. The regulation of these enzymatic activities is influenced by several factors, including the availability of cofactors and post-translational modifications of CYP17 .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Hormonal Regulation:

  • Steroidogenesis: It serves as a precursor in the synthesis of androgens and estrogens, influencing sexual development and reproductive functions.
  • Adrenal Function: Elevated levels are often associated with conditions such as CAH, particularly in cases with 21-hydroxylase deficiency where there is an accumulation of steroid precursors .

2. Clinical Implications:

  • Congenital Adrenal Hyperplasia: Patients with CAH exhibit elevated plasma levels of 17alpha-hydroxy pregnenolone due to enzymatic blockages in steroid synthesis pathways. This elevation can be utilized as a biomarker for diagnosing specific forms of CAH .
  • Hypertension and Hypokalemia: Excessive production can lead to mineralocorticoid effects, resulting in hypertension and hypokalemia due to increased sodium retention and potassium excretion .

Research Findings

A variety of studies have investigated the implications of this compound in both physiological and pathological contexts.

Table 1: Summary of Key Research Findings

Study ReferenceFindingsPopulation
Higher levels in CAH patientsPatients with CAH vs. healthy controlsIndicates potential for monitoring adrenal function
Correlation with urinary steroid excretionCongenital adrenal hyperplasia patientsSupports use as a diagnostic marker
Case studies on hormonal treatment outcomesPatients with 17OHDHighlights treatment efficacy and hormonal balance restoration

Case Studies

Several case studies illustrate the clinical significance of measuring 17alpha-Hydroxy pregnenolone levels:

Case Study 1: Female Patient with 17α-Hydroxylase Deficiency
A female patient diagnosed with 17α-hydroxylase deficiency exhibited significantly elevated levels of 17alpha-hydroxy pregnenolone. After treatment with glucocorticoids, her blood pressure stabilized, and menstrual cycles were restored, demonstrating the importance of this compound in managing hormonal imbalances .

Case Study 2: Congenital Adrenal Hyperplasia
In a cohort study involving patients with CAH, plasma levels of both pregnenolone and 17alpha-hydroxy pregnenolone were significantly higher compared to controls. This finding underscores their utility in diagnosing and managing adrenal insufficiencies .

Properties

IUPAC Name

2,2,2-trideuterio-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4,15-18,23-24H,5-12H2,1-3H3/t15-,16+,17-,18-,19-,20-,21-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERGUCIJOXJXHF-DBAXYKBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849614
Record name (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105078-92-0
Record name (3beta)-3,17-Dihydroxy(21,21,21-~2~H_3_)pregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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